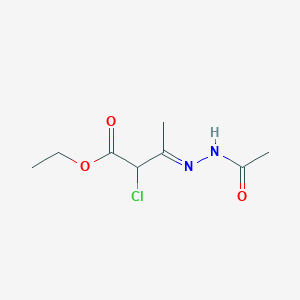

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate

Descripción

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate is a hydrazone derivative characterized by a chloro-substituted butanoate backbone and an acetylhydrazone functional group. The compound adopts a planar molecular geometry due to conjugation between the hydrazone moiety and the carbonyl groups, stabilizing the keto-hydrazo tautomeric form . Its crystal structure reveals minimal deviation from planarity (interplanar angle: ~1.49° between the aromatic and aliphatic regions), which is critical for its molecular packing and intermolecular interactions .

Propiedades

IUPAC Name |

ethyl (3E)-3-(acetylhydrazinylidene)-2-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O3/c1-4-14-8(13)7(9)5(2)10-11-6(3)12/h7H,4H2,1-3H3,(H,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGFFUFWBOJDSH-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=NNC(=O)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C(=N/NC(=O)C)/C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate typically involves the reaction of ethyl 2-chlorobutanoate with acetylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

Starting Materials: Ethyl 2-chlorobutanoate and acetylhydrazine.

Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.

Procedure: The reactants are mixed and heated under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Positional Isomers

Key positional isomers include ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (II) and ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate (I). Both share the oxobutanoate core but differ in the chlorine substituent’s position on the phenyl ring.

The 3-chloro derivative (II) exhibits similar planarity to the title compound, suggesting comparable crystallographic behavior. In contrast, the 4-chloro analog (I) may exhibit altered packing due to steric or electronic effects, though specific data are unavailable .

Chlorobutanoate Esters with Varying Substituent Positions

The CRC Handbook of Chemistry and Physics (2014) provides physical property data for ethyl chlorobutanoates with chlorine at different positions:

*Note: The value "27.0" for ethyl 3-chlorobutanoate likely denotes a measured property (e.g., boiling point or solubility) but requires verification . The title compound’s acetylhydrazone group introduces additional polarity, likely increasing melting points compared to simpler esters.

Hydrazono Esters with Different Aromatic Substituents

- Ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate (CAS: 866136-37-0): This derivative features a trifluorobutanoate chain and a dichlorophenyl group with a methoxyethoxy substituent.

- Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate (CAS: 69579-06-2): Incorporates a pyridazinyl ring, introducing heterocyclic aromaticity. This structural variation may influence binding affinity in enzyme inhibition studies .

Actividad Biológica

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate is an organic compound classified as a hydrazone. Its structure features a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom, which can significantly influence its biological activity. This compound is synthesized through the reaction of ethyl 2-chlorobutanoate with acetylhydrazine under acidic or basic conditions, leading to the formation of the hydrazone linkage.

- Molecular Formula : C₈H₁₃ClN₂O₄

- Molecular Weight : 236.65 g/mol

- CAS Number : 66552-43-0

- IUPAC Name : Ethyl (3E)-3-(acetylhydrazinylidene)-2-chlorobutanoate

Synthesis Methodology

The synthesis typically involves:

- Reactants : Ethyl 2-chlorobutanoate and acetylhydrazine.

- Conditions : Acidic or basic medium, often utilizing hydrochloric acid or sodium hydroxide as catalysts.

- Procedure : The mixture is heated under reflux for several hours, followed by filtration and recrystallization to purify the product.

The biological activity of Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate primarily stems from its ability to interact with specific molecular targets in biological systems. The hydrazone functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to modulation or inhibition of their activity. This interaction may affect various biochemical pathways, contributing to its observed biological effects.

Research Findings

Recent studies have explored the compound's potential in various biological applications:

- Antimicrobial Activity : Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate has shown promise against several bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been documented, which could have implications for drug development targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various hydrazones, including Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective microbial growth suppression.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate resulted in reduced cell viability and increased apoptotic markers, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Comparative Analysis with Similar Compounds

Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate can be compared with other hydrazone derivatives regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl (3E)-3-(Acetylhydrazono)-2-chlorobutanoate | High | Moderate |

| Ethyl 2-Acetylhydrazono-2-Phenylacetate | Moderate | High |

| Acetylhydrazine | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.